

# "Citreamicin delta" chemical structure elucidation

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## Compound of Interest

Compound Name: *Citreamicin delta*

Cat. No.: *B1262642*

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## General Methodologies for Structure Elucidation

The process of elucidating the structure of a novel natural product like **citreamicin delta** is a systematic endeavor that involves isolation, purification, and detailed spectroscopic analysis.

### Isolation and Purification

The first step is to isolate a pure sample of the compound from its natural source.

Experimental Protocol:

- **Fermentation and Extraction:** The producing organism, *Streptomyces vinaceus*, is cultured in a large-scale liquid fermentation. The secondary metabolites are then extracted from the culture broth and mycelium using organic solvents such as ethyl acetate or methanol.
- **Chromatographic Fractionation:** The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This typically involves:
  - **Vacuum Liquid Chromatography (VLC):** For initial, coarse separation of the extract into fractions of varying polarity.
  - **Column Chromatography:** Using stationary phases like silica gel or Sephadex LH-20 to further purify the fractions of interest.

- High-Performance Liquid Chromatography (HPLC): The final step of purification, often employing a reversed-phase C18 column, to yield the pure (>95%) **citreamicin delta**.

## Spectroscopic and Spectrometric Analysis

Once purified, the compound's structure is pieced together using a variety of analytical techniques.

Experimental Protocols:

- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed, typically by electrospray ionization (ESI), to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.
  - Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments provide crucial information about the structural components and connectivity of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the pure compound in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) is analyzed through a suite of NMR experiments.
  - <sup>1</sup>H and <sup>13</sup>C NMR: These 1D experiments identify the number and chemical environments of all proton and carbon atoms in the molecule.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing adjacent protons.
    - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds distant, which is critical for connecting different parts of the molecule.

- NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in 3D space, which is key to determining the molecule's relative stereochemistry.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information on the functional groups (e.g., -OH, C=O) and the conjugated  $\pi$ -electron system of the molecule, respectively.

## Data Presentation (Illustrative)

Without the actual data, the following tables are templates for how the quantitative information for **citreamicin delta** would be structured.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Citreamicin Delta** (Template)

| Position | $\delta\text{C}$ (ppm), Type | $\delta\text{H}$ (ppm), mult. (J in Hz) | HMBC Correlations (H to C) |
|----------|------------------------------|---|----------------------------|
| 1        | ...                          | ...                                     | ...                        |
| 2        | ...                          | ...                                     | ...                        |

| ... | ... | ... | ... |

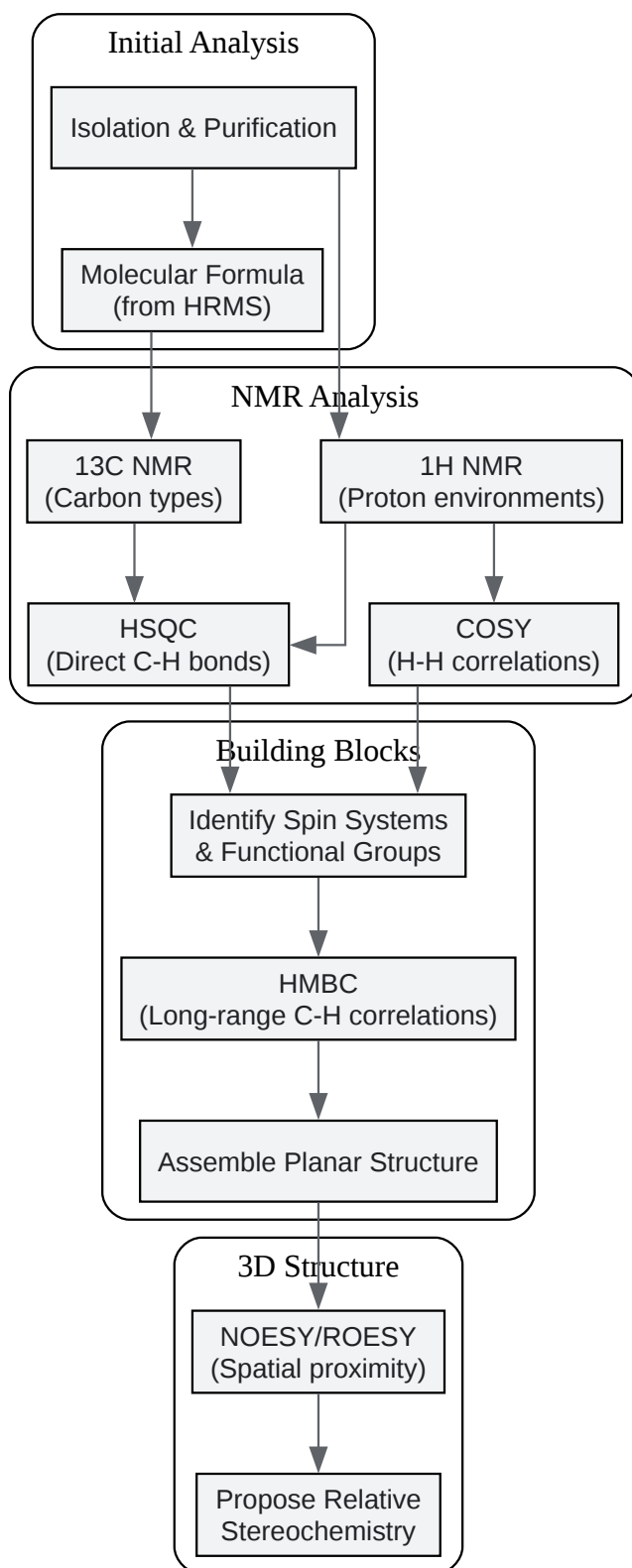
Table 2: Mass Spectrometry Data for **Citreamicin Delta** (Template)

| Technique | Ionization Mode | $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ | Molecular Formula | Key MS/MS Fragments (m/z) |
|-----------|-----------------|--|-------------------|---------------------------|
|-----------|-----------------|--|-------------------|---------------------------|

| HR-ESI-MS | Positive | ... |  $\text{C}_{30}\text{H}_{21}\text{NO}_{11}$  | ... |

## Logical and Biosynthetic Workflows

The following diagrams illustrate the logical process of structure elucidation and the proposed biological origin of the citreamicin family.



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Caption: Logical workflow for the structure elucidation of a novel natural product.



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Caption: Proposed biosynthetic pathway for the citreamicin family of antibiotics.

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